Sodium 1-hydroxycyclopentane-1-sulfonate
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Overview
Description
Sodium 1-hydroxycyclopentane-1-sulfonate is a chemical compound with the molecular formula C5H9NaO4S and a molecular weight of 188.18 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and a sulfonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxycyclopentane-1-sulfonate typically involves the sulfonation of cyclopentanol. The reaction is carried out by treating cyclopentanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hydroxycyclopentane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include cyclopentanone, cyclopentane carboxylic acid, cyclopentane sulfinate, and various substituted cyclopentane derivatives .
Scientific Research Applications
Sodium 1-hydroxycyclopentane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 1-hydroxycyclopentane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium p-toluenesulfonate
- Sodium cumenesulfonate
- Sodium octyl sulfate
- Sodium 1-decanesulfonate
Comparison: Sodium 1-hydroxycyclopentane-1-sulfonate is unique due to its cyclopentane ring structure, which imparts different chemical reactivity and physical properties compared to linear or aromatic sulfonates. This uniqueness makes it valuable in specific applications where other sulfonates may not be as effective .
Properties
IUPAC Name |
sodium;1-hydroxycyclopentane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMURJIHJOOSSJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(O)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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